

Predicted ADMET Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Overview

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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B361433

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research domains, necessitates a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for any potential therapeutic application. In the absence of extensive experimental data, in silico predictive models offer a valuable preliminary assessment to guide further investigation and development. This technical guide provides a comprehensive overview of the predicted ADMET properties of **2-Methoxy-4-(2-nitrovinyl)phenol**, utilizing well-established computational tools. The data presented herein is intended to serve as a foundational resource for researchers and drug development professionals, facilitating informed decision-making in the early stages of the drug discovery pipeline.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The predicted properties for **2-Methoxy-4-(2-nitrovinyl)phenol**, along with its adherence to established drug-likeness rules, are summarized below. These predictions were generated using the SwissADME web tool.

| Property | Predicted Value | Interpretation |
|---------------------------------------|----------------------|---|
| Molecular Formula | C9H9NO4 | - |
| Molecular Weight | 195.17 g/mol | Fulfills Lipinski's rule (<500) |
| LogP (Consensus) | 1.85 | Optimal lipophilicity for oral absorption |
| Water Solubility | Soluble | Favorable for dissolution in the GI tract |
| Topological Polar Surface Area (TPSA) | 85.06 Å ² | Good potential for cell membrane permeability |
| Number of Rotatable Bonds | 4 | Indicates moderate conformational flexibility |
| Drug-Likeness Rules | | |
| Lipinski's Rule | Yes (0 violations) | High likelihood of being an orally active drug |
| Ghose Filter | Yes (0 violations) | Conforms to properties common in known drugs |
| Veber's Rule | Yes | Good oral bioavailability predicted |
| Egan's Rule | Yes | Good intestinal absorption predicted |
| Muegge's Rule | Yes (0 violations) | Conforms to pharmacophore features of known drugs |

Predicted Pharmacokinetic Properties

The journey of a drug through the body is a complex process. The following tables outline the predicted absorption, distribution, metabolism, and excretion properties of **2-Methoxy-4-(2-nitrovinyl)phenol**, based on predictions from SwissADME and pkCSM.

Absorption

| Parameter | Predicted Value | Interpretation |
|------------------------------------|-----------------|--|
| Gastrointestinal (GI) Absorption | High | Readily absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells |

Distribution

| Parameter | Predicted Value | Interpretation |
|-------------------------------|------------------|--|
| Volume of Distribution (VDss) | -0.369 log(L/kg) | Tends to be confined to the bloodstream |
| Fraction Unbound | 0.433 | Moderate binding to plasma proteins expected |

Metabolism

| Cytochrome P450 (CYP) Isoform | Prediction | Interpretation |
|-------------------------------|------------|--|
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of CYP1A2 substrates |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of CYP3A4 substrates |

Excretion

| Parameter | Predicted Value | Interpretation |
|----------------------|----------------------|--|
| Total Clearance | 0.511 log(ml/min/kg) | Moderate rate of elimination from the body is predicted |
| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal transporters |

Predicted Toxicological Profile

Early assessment of potential toxicity is paramount in drug development. The predicted toxicity profile for **2-Methoxy-4-(2-nitrovinyl)phenol**, generated using the ProTox-II web server, is detailed below.

| Toxicity Endpoint | Prediction | Predicted LD50 (mg/kg) | Confidence Score |
|-------------------|--------------------------------|------------------------|------------------|
| Oral Toxicity | Class 4 (Harmful if swallowed) | 500 | 0.65 |
| Hepatotoxicity | Inactive | - | 0.72 |
| Carcinogenicity | Inactive | - | 0.58 |
| Mutagenicity | Active | - | 0.69 |
| Immunotoxicity | Inactive | - | 0.81 |

Methodologies for in Silico ADMET Prediction

The predicted data presented in this guide were generated using publicly accessible and well-validated in silico tools. A brief description of the methodologies employed by each tool is provided below.

SwissADME: This web-based platform utilizes a combination of predictive models based on quantitative structure-activity relationships (QSAR), machine learning algorithms, and knowledge-based approaches. For physicochemical properties, it employs established algorithms and consensus predictions from multiple models. Pharmacokinetic predictions are based on models trained on large datasets of experimentally determined ADME properties. Drug-likeness is assessed by comparing the compound's properties against the established rules of Lipinski, Ghose, Veber, Egan, and Muegge.

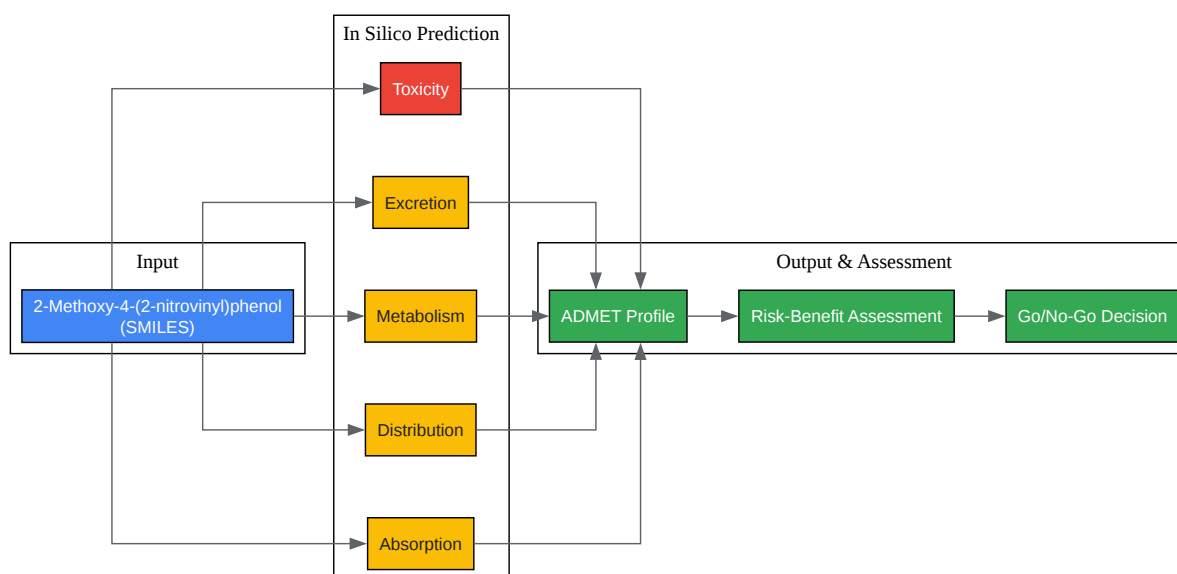
pkCSM: This tool uses a graph-based signature approach to predict a wide range of pharmacokinetic and toxicity properties. The chemical structure is represented as a graph, and molecular descriptors are calculated based on this representation. These descriptors are then used as input for machine learning models (support vector machines and gradient boosting) that have been trained on curated datasets of experimental ADMET data.

ProTox-II: This web server focuses on the prediction of various toxicity endpoints. It integrates several computational methods, including the analysis of toxic fragments, similarity to known toxic compounds, and machine learning models. The prediction of oral toxicity is based on a 2D fragment-based method and similarity to compounds with known LD50 values. Other toxicity

endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are predicted using classification models built on large datasets of toxicological data.

ADMET Assessment Workflow

The following diagram illustrates the logical workflow for the in silico ADMET assessment of a drug candidate like **2-Methoxy-4-(2-nitrovinyl)phenol**.



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Caption: In silico ADMET assessment workflow.

Conclusion

The in silico analysis of **2-Methoxy-4-(2-nitrovinyl)phenol** suggests a promising ADMET profile for an orally administered drug candidate. It is predicted to have good oral absorption and moderate clearance. However, potential concerns regarding its inhibition of CYP2C9 and CYP2C19, as well as a positive prediction for mutagenicity, warrant further experimental investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers to design and prioritize future preclinical studies, ultimately contributing to a more efficient and informed drug development process. It is imperative to emphasize that these in silico predictions are not a substitute for experimental validation but rather a valuable tool to guide and streamline the research and development trajectory.

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